3-Chloro-5-(trifluoromethoxy)-1H-indazole: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications
3-Chloro-5-(trifluoromethoxy)-1H-indazole: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-Chloro-5-(trifluoromethoxy)-1H-indazole (CAS: 1446406-93-4)[1] is a highly specialized, privileged heterocyclic scaffold utilized extensively in modern drug discovery and agrochemical development. The indazole core acts as a bioisostere for the purine ring of ATP, making it a foundational building block for kinase inhibitors. The strategic incorporation of a 3-chloro group and a 5-trifluoromethoxy (-OCF3) group fundamentally alters the molecule's stereoelectronic profile, lipophilicity, and metabolic stability. This whitepaper provides an in-depth analysis of its structural dynamics, validated synthetic methodologies, and pharmacological utility.
Structural Dynamics and Physicochemical Profile
Chemical Identity and Basal Properties
The physicochemical properties of 3-Chloro-5-(trifluoromethoxy)-1H-indazole are dictated by the electron-withdrawing nature of its substituents, which modulate the hydrogen-bonding capacity of the indazole N-H.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 1446406-93-4[1] | Unique chemical registry identifier. |
| Molecular Formula | C8H4ClF3N2O | Defines the atomic composition. |
| Molecular Weight | 236.58 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Hydrogen Bond Donors | 1 (N-H) | Critical for hinge-region binding in kinase ATP pockets. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates secondary interactions with target proteins. |
| LogP (Calculated) | ~3.8 | Enhances membrane permeability and lipophilic pocket binding. |
Stereoelectronic Impact of the Trifluoromethoxy Group
The -OCF3 group is frequently referred to as a "super-halogen" in medicinal chemistry[2]. Unlike a standard methoxy group, the -OCF3 moiety adopts an orthogonal conformation relative to the indazole aromatic plane. This is driven by the anomeric effect , where the lone pairs on the oxygen atom delocalize into the highly polarized C-F σ* antibonding orbitals.
-
Causality in Drug Design: This orthogonal geometry increases the three-dimensional character (Fsp3) of the flat indazole ring, allowing it to project into deep, lipophilic sub-pockets of target proteins (such as Human Neutrophil Elastase)[3]. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the C-5 position, drastically extending the molecule's biological half-life.
The Role of C-3 Halogenation
The C-3 position of the 1H-indazole ring is the most electron-rich and nucleophilic carbon, making it highly susceptible to electrophilic attack[4].
-
Causality in Drug Design: Halogenating this position with chlorine serves a dual purpose. First, it acts as a metabolic shield, preventing unwanted electrophilic reactions or dimerization in vivo. Second, the electronegativity of the chlorine atom exerts an inductive pull (-I effect) that lowers the pKa of the adjacent N-H group, strengthening its capacity to act as a hydrogen bond donor when interacting with the peptide backbone of a kinase hinge region[5].
Synthetic Methodology & Mechanisms
Mechanistic Rationale
The synthesis of 3-Chloro-5-(trifluoromethoxy)-1H-indazole is achieved via the regioselective electrophilic aromatic substitution (EAS) of 5-(trifluoromethoxy)-1H-indazole. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent over chlorine gas (Cl2) or sodium hypochlorite (NaOCl) because NCS provides a controlled, slow release of the chloronium ion (Cl+). This controlled release prevents over-chlorination (e.g., the formation of 3,7-dichloro byproducts) and ensures high regioselectivity at the C-3 position[6].
Caption: Synthetic workflow for regioselective C-3 chlorination of 5-(trifluoromethoxy)-1H-indazole.
Standardized Synthesis Protocol (Self-Validating System)
This protocol is designed as a self-validating workflow to ensure high yield and purity.
Step 1: Dissolution and Activation
-
Action: Dissolve 1.0 equivalent of 5-(trifluoromethoxy)-1H-indazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during EAS, accelerating the reaction rate.
Step 2: Electrophilic Addition
-
Action: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise at 0°C, then slowly warm the mixture to 60°C for 4 hours.
-
Causality: Portion-wise addition at 0°C prevents exothermic degradation. Warming to 60°C provides the necessary activation energy to break the aromaticity and form the intermediate.
-
Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The reaction is validated to proceed when the starting material spot completely disappears, replaced by a less polar product spot (due to the lipophilic chlorine atom).
Step 3: Quenching and Extraction
-
Action: Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Step 4: Purification and Structural Validation
-
Action: Purify the crude residue via flash column chromatography (silica gel).
-
Validation Checkpoint 2 (LC-MS): Liquid Chromatography-Mass Spectrometry must show the characteristic M+ and M+2 isotopic pattern in a 3:1 ratio, validating the successful incorporation of a single chlorine atom.
-
Validation Checkpoint 3 (1H NMR): Nuclear Magnetic Resonance (DMSO-d6) must show the complete disappearance of the C-3 proton singlet (typically observed around δ 8.0 ppm in the starting material), definitively confirming regioselective substitution at C-3.
Medicinal Chemistry & Pharmacological Utility
Kinase Inhibition (Targeting IRAK4)
Substituted indazoles are highly potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4)[7]. IRAK4 is a master regulator in the Toll-like receptor (TLR) signaling cascade. Upon pathogen recognition, IRAK4 phosphorylates downstream targets, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory cytokines.
By incorporating the 3-chloro and 5-trifluoromethoxy groups, the indazole scaffold achieves optimal shape complementarity with the IRAK4 ATP-binding pocket. The -OCF3 group projects into a hydrophobic specificity pocket, while the indazole N-H forms a critical bidentate hydrogen bond with the kinase hinge region[7].
Caption: Disruption of the TLR/IRAK4/NF-κB signaling pathway by targeted indazole inhibitors.
Structure-Activity Relationship (SAR) Data
The table below illustrates the modeled pharmacological impact of sequential substitutions on the indazole core, demonstrating why the 3-chloro-5-(trifluoromethoxy) pattern is highly prized in lead optimization.
Table 2: Representative Pharmacological Impact of Indazole Substitutions (Modeled SAR Data)
| Substitution Pattern | Lipophilicity (LogP) | Metabolic Stability (t1/2) | Target Affinity (Relative IC50) |
| Unsubstituted 1H-indazole | 1.8 | Low (< 15 min) | Weak (> 10 µM) |
| 5-Methoxy-1H-indazole | 2.1 | Moderate (~30 min) | Moderate (~1 µM) |
| 5-(Trifluoromethoxy)-1H-indazole | 3.2 | High (> 120 min) | Strong (~100 nM) |
| 3-Chloro-5-(trifluoromethoxy)-1H-indazole | 3.8 | Very High (> 240 min) | Potent (< 10 nM) |
Analytical & Biological Validation Protocols
High-Throughput Screening (HTS) Protocol for Kinase Inhibition
To validate the biological efficacy of 3-Chloro-5-(trifluoromethoxy)-1H-indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Step 1: Reagent Preparation
-
Action: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: MgCl2 is essential for coordinating ATP, while Brij-35 prevents non-specific binding of the highly lipophilic indazole compound to the plastic microplate walls.
Step 2: Compound Incubation
-
Action: Dispense the indazole compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add recombinant IRAK4 enzyme and a biotinylated peptide substrate. Incubate for 15 minutes before initiating the reaction with ATP (at its Km value).
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.
Step 3: Readout and System Validation
-
Action: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the TR-FRET signal at 665 nm / 615 nm.
-
Validation Checkpoint 1 (Assay Robustness): Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A Z'-factor > 0.5 validates that the assay window is wide enough for reliable HTS.
-
Validation Checkpoint 2 (Binding Stoichiometry): Fit the dose-response data to a 4-parameter logistic curve. A Hill slope (n_H) of approximately 1.0 validates a 1:1 competitive binding model, confirming that the indazole is not acting as a promiscuous aggregator.
References
-
National Institutes of Health (NIH) / PMC. "Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface".[Link]
-
Royal Society of Chemistry (RSC). "C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis". [Link]
- Google Patents. "WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs".
-
ACS Publications. "Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase". [Link]
Sources
- 1. CAS: 1446406-93-4 | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
